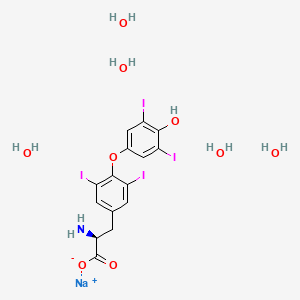

L-Thyroxine sodium salt pentahydrate

概要

説明

L-チロキシンナトリウム塩五水和物、別名レボチロキシンナトリウムは、甲状腺ホルモンチロキシン(T4)の合成形態です。主に甲状腺機能低下症の治療に使用されます。これは、甲状腺が十分な甲状腺ホルモンを産生しない状態です。 この化合物は、体内の代謝、成長、発達を調節するために不可欠です .

準備方法

合成経路と反応条件

L-チロキシンナトリウム塩五水和物は、L-チロシンを原料とする一連の化学反応によって合成されます。 このプロセスには、硫酸中の硝酸によるL-チロシンのニトロ化、続いて水酸化ナトリウムによる後処理が含まれており、3,5-ジニトロ誘導体のナトリウム塩が得られます 。この中間体は、さらに反応させて最終生成物を生成します。

工業生産方法

L-チロキシンナトリウム塩五水和物の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、不純物と副生成物を最小限に抑えるために、温度、pH、反応時間の厳密な管理が含まれます .

化学反応の分析

Thermal and Environmental Decomposition

LTSS undergoes degradation under thermal stress and low humidity ( ):

Thermal Stability Profile

| Condition | Temperature (°C) | Mass Loss (%) | Key Observations |

|---|---|---|---|

| Dehydration | 35–103 | 9.48 | Loss of 5 H₂O molecules from crystalline lattice |

| Anhydrous stability | 103–156 | 0 | Stable anhydrous form |

| Decomposition onset | 156 | 76.95 (total) | Continuous mass loss via C-I bond cleavage and aromatic ring degradation |

Humidity Sensitivity ( )

| RH (%) | Storage Duration | Potency Loss | Moisture Content Change |

|---|---|---|---|

| 0 | 28 days | <1% | -3% (irreversible lattice destabilization) |

| 75 | 28 days | <1% | No change |

DSC analysis reveals two exotherms at 120°C and 159°C (water release) and an endotherm at 209°C (melting with decomposition).

Metabolic and Biological Reactions

In vivo, LTSS participates in thyroid hormone pathways ( ):

Key Metabolic Pathways

| Reaction | Enzyme/Condition | Product | Biological Impact |

|---|---|---|---|

| Deiodination | Deiodinases (DIO1/DIO2) | Triiodothyronine (T3) | 3–5x greater metabolic activity than T4 |

| Conjugation | UDP-glucuronosyltransferases | T4-glucuronide | Hepatic inactivation |

| Decarboxylation | Intestinal microbiota | Thyronamine | Neuroactive metabolite |

Stability in Formulations ( )

LTSS reacts with common excipients:

| Excipient | Interaction Type | Resultant Effect |

|---|---|---|

| Magnesium stearate | Solid-state proton transfer | Up to 12% potency loss in 8 weeks |

| Lactose | Maillard reaction (amine-sugar) | Brown discoloration; 15% degradation at 40°C |

| Calcium lactate | Ionic exchange (Ca²⁺/Na⁺) | Altered dissolution profile |

FTIR studies show band shifts at 1,081 cm⁻¹ (C-O stretch) and 1,013 cm⁻¹ (Si-O stretch) in silica-containing mixtures, indicating surface adsorption.

Oxidation and Light Sensitivity

LTSS degrades via radical-mediated pathways under UV exposure ( ):

| Stress Condition | Degradation Products | Mechanism |

|---|---|---|

| UV light (254 nm) | Diiodothyronine, I⁻ | Homolytic C-I bond cleavage |

| H₂O₂ (1 mM) | Thyroxine quinone | Aromatic ring oxidation |

Accelerated stability testing (40°C/75% RH) shows <2% degradation over 3 months when protected from light.

Analytical Detection Methods

HPLC quantification uses a C18 column with theophylline as an internal standard ( ):

-

Mobile Phase : 10 mM NaOH–MeOH (1:1 v/v)

-

Retention Time : 6.2 min (LTSS) vs. 4.8 min (T3)

-

LOQ : 0.1 µg/mL

Decomposition products are resolved at RRT 0.3 (diiodothyronine) and 1.8 (iodide adducts).

科学的研究の応用

L-Thyroxine sodium salt pentahydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies involving iodine-containing compounds.

Biology: Utilized in cell culture studies to investigate the effects of thyroid hormones on cellular processes.

Medicine: Primarily used in the treatment of hypothyroidism and other thyroid-related disorders. .

Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.

作用機序

L-チロキシンナトリウム塩五水和物は、天然の甲状腺ホルモンの作用を模倣することにより、その効果を発揮します。細胞の核にある甲状腺ホルモン受容体に結合し、遺伝子転写とタンパク質合成の活性化につながります。これにより、代謝率、成長、発達が高まります。 この化合物は、デオヨージナーゼ酵素によって、より活性な形態であるトリヨードチロニン(T3)に変換されます .

類似の化合物との比較

類似の化合物

トリヨードチロニン(T3): 構造は似ていますが、4つのヨウ素原子の代わりに3つのヨウ素原子を含む、より活性な形態の甲状腺ホルモンです。

ジヨードチロニン(T2): 2つのヨウ素原子しか含まない、あまり活性ではない形態です。

独自性

L-チロキシンナトリウム塩五水和物は、天然の甲状腺エキスに比べて、その高い安定性、純度、一貫した効力のために独自です。 これは、治療目的と研究目的の両方で、信頼性の高い制御された甲状腺ホルモン源を提供します .

類似化合物との比較

Similar Compounds

Triiodothyronine (T3): A more active form of thyroid hormone with a similar structure but containing three iodine atoms instead of four.

Diiodothyronine (T2): A less active form with only two iodine atoms.

Desiccated Thyroid Extract: A natural product containing a mixture of T4 and T3 in a ratio different from that of synthetic compounds

Uniqueness

L-Thyroxine sodium salt pentahydrate is unique due to its high stability, purity, and consistent potency compared to natural thyroid extracts. It provides a reliable and controlled source of thyroid hormone for therapeutic and research purposes .

生物活性

L-Thyroxine sodium salt pentahydrate (LTSS), also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It plays a crucial role in the management of hypothyroidism and has significant biological activities impacting metabolic processes, growth, and development. This article explores the biological activity of LTSS, including its mechanisms of action, effects on various physiological parameters, and relevant case studies.

- Molecular Weight : 888.93 g/mol

- Chemical Formula : C15H20I4NNaO9

- CAS Number : 6106-07-6

- Solubility : 28 mg/mL in DMSO at 25°C

- Storage Conditions : Powder at -20°C for 3 years; in solvent at -80°C for 6 months .

LTSS functions primarily by mimicking the natural hormone T4, which is produced by the thyroid gland. The biological activity of LTSS is mediated through several key mechanisms:

- Gene Regulation : LTSS enters cells and binds to thyroid hormone receptors in the nucleus, influencing gene transcription and protein synthesis. This action regulates metabolic rate, growth, and development .

- Metabolic Effects : It stimulates the basal metabolic rate (BMR), enhances glucose metabolism, and increases lipid mobilization. These effects contribute to weight management and energy expenditure .

- Cardiovascular Impact : LTSS lowers serum cholesterol levels, particularly total and low-density lipoprotein (LDL) cholesterol, thus playing a role in cardiovascular health .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Metabolic Rate | Increases BMR, enhancing energy expenditure |

| Growth Regulation | Promotes normal growth and development |

| Cholesterol Levels | Lowers total and LDL cholesterol levels |

| Thyroid Function | Suppresses thyroid-stimulating hormone (TSH) levels |

Case Studies and Research Findings

- Hypothyroidism Treatment : A study highlighted that LTSS is effective in normalizing thyroid hormone levels in patients with hypothyroidism. Patients receiving LTSS showed significant improvements in symptoms such as fatigue and weight gain .

- Impact on Lipid Profiles : Research demonstrated that patients on LTSS therapy exhibited a marked reduction in total cholesterol levels compared to those not receiving treatment. This suggests a protective cardiovascular effect associated with LTSS administration .

- Stability Studies : Investigations into the stability of LTSS formulations indicated that interactions with various excipients could significantly alter its therapeutic efficacy. For instance, formulations containing dibasic calcium phosphate showed improved stability under thermal stress .

特性

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHCCAYJTTWMCX-QWPJCUCISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20I4NNaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209941 | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6106-07-6, 55-03-8, 25416-65-3 | |

| Record name | Levothyroxine sodium pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Thyroxine Sodium Salt Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOTHYROXINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J765S329G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。